硼酸锌

描述

Zinc borate is an inorganic compound, a borate of zinc. It is a white crystalline or amorphous powder insoluble in water. Its toxicity is low and its melting point is 980 °C . It finds wide usage across several industries due to its flame retardant and smoke suppressing properties .

Synthesis Analysis

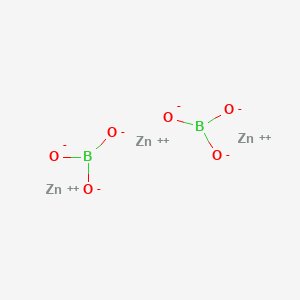

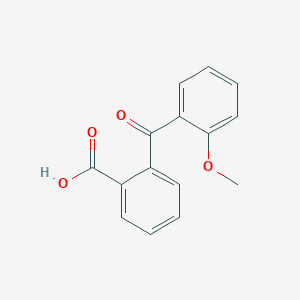

Zinc borate is manufactured through the reaction of zinc oxide (ZnO) with boric acid (H3BO3). This reaction occurs in a controlled aqueous environment, and is subjected to specific conditions such as heat and pressure .Molecular Structure Analysis

Several variants of zinc borate exist, differing by the zinc/boron ratio and the water content . The short-range order of binary zinc borate glasses, x ZnO– (1− x )B2O3, has been quantitatively described as a function of ZnO content over the entire glass forming range .Chemical Reactions Analysis

The reaction of zinc oxide (ZnO) with boric acid (H3BO3) yields a hydrate of zinc borate .Physical And Chemical Properties Analysis

Zinc borate exhibits several properties that make it advantageous in multiple applications. Some of the prominent features of this compound include its resistance to water and oil, its inability to dissolve in most solvents, its stable nature in acidic and alkaline environments, and its capability to maintain integrity at high temperatures .科学研究应用

Glass Manufacturing

Zinc borate is used in the production of glasses due to its attractive properties such as high UV transmission and good rare-earth solubility . It is particularly effective in creating glasses with long fluorescent lifetimes of rare-earth dopants .

Polymer Additives

Zinc borate is an important chemical product used as a functional additive in polymers . It improves the fire performance and electrical properties of polymers .

Fire Retardant

Zinc borate acts as an effective flame retardant and smoke suppressant, which is extensively utilized in various materials such as plastics, rubber, and textiles . It is particularly effective when used in conjunction with halogenated compounds .

Wood Impregnation

Zinc borate has been used as an additive for lacquers, paints, polymeric materials, and in flame retardant formulations for wood impregnation . It improves the properties of wood composites and particleboard against wood-rotting fungi .

Bio-Composite Building Materials

Zinc borates are used to lend durability to bio-composite building materials . They serve as preservatives in these materials, enhancing their longevity .

Ceramic Bodies and Glazes

Zinc borates are used as fluxes in ceramic bodies and glazes . They contribute to the overall quality and durability of the ceramic products .

Scintillation Compounds

Zinc borates are used as hosts for scintillation compounds . These compounds are used in radiation detection equipment .

Agricultural Micronutrients

Zinc borates are used as ingredients in agricultural micronutrients . They help in providing essential nutrients to the plants, promoting their growth .

作用机制

Target of Action

Zinc borate is an inorganic compound that primarily targets a variety of materials such as plastics, cellulose fibers, paper, rubbers, and textiles . It is also used in paints, adhesives, and pigments . In these materials, zinc borate acts as a flame retardant, an anti-dripping and char-promoting agent, and suppresses the afterglow . It also serves as a corrosion inhibitor pigment and a broad-spectrum fungicide in plastics and wood products .

Mode of Action

Zinc borate interacts with its targets by forming a protective layer of glass and catalyzing the formation of char . In halogen-containing systems, it is used together with antimony trioxide and alumina trihydrate . Zinc borate catalyzes the release of halogens by forming zinc halides and zinc oxyhalides . In halogen-free systems, it can be used together with alumina trihydrate, magnesium hydroxide, red phosphorus, or ammonium polyphosphate .

Biochemical Pathways

During the burning of the plastics, a porous borate ceramics is formed that protects the underlying layers . In the presence of silica, borosilicate glass can be formed at plastic burning temperatures .

Pharmacokinetics

It is a white crystalline or amorphous powder that is insoluble in water . Its melting point is 980 °C .

Result of Action

The primary result of zinc borate’s action is the enhancement of fire resistance in various materials. It suppresses afterglow, promotes char formation, and forms a protective layer of glass during combustion . It also improves the properties of ceramics in electrical insulators and acts as a broad-spectrum fungicide in plastics and wood products .

Action Environment

The action of zinc borate is influenced by environmental factors such as temperature and the presence of other compounds. For example, the hydrated variants of zinc borate lose water between 290–415 °C . Furthermore, in the presence of silica, borosilicate glass can be formed at plastic burning temperatures . The efficacy of zinc borate as a flame retardant and fungicide can also be influenced by the specific composition and physical properties of the material it is applied to .

安全和危害

未来方向

Zinc borate glasses constitute an interesting binary system because of their attractive properties, like high UV transmission (below 250 nm when made from pure starting materials) and good rare-earth solubility . It is expected that the introduction of zinc cations into borates can enrich the structural diversity and be beneficial to obtain new zincoborates with special structural features .

属性

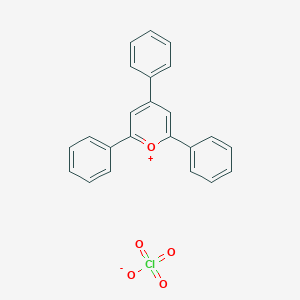

IUPAC Name |

trizinc;diborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO3.3Zn/c2*2-1(3)4;;;/q2*-3;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKXLKXABVUSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2O6Zn3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6091554 | |

| Record name | Zinc borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc borate appears as a white powder of variable composition. (typically 45% ZnO, 34% B2O3 and 20% H2O). Slightly soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a fungus and mildew inhibitor, to fire proof textiles, and for other uses., White odorless solid; Powder (ceramic grade) = 99.95% pure; Commercial grade = about 50% zinc oxide and 30% boric anhydride; [HSDB] White powder; [MSDSonline] | |

| Record name | ZINC BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7766 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in dilute acids; slightly soluble in water, 0.3% in water at 20 °C | |

| Record name | ZINC BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.7 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.64 g/cu cm, Density: 40 to 40 lbs/cu ft (bulk) | |

| Record name | ZINC BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

ZINC borate | |

Color/Form |

White, amorphous powder, White granular | |

CAS RN |

1332-07-6, 14720-55-9 | |

| Record name | ZINC BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (HBO2), zinc salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (HBO2), zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diboron zinc tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21LB2V459E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

980 °C | |

| Record name | ZINC BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the molecular formula and structure of the most commonly studied zinc borate?

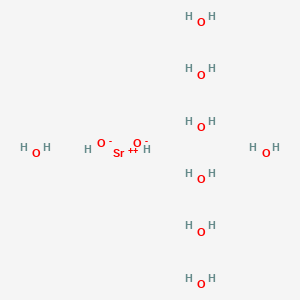

A1: The most commonly studied zinc borate exists as a crystalline hydrate with the molecular formula 2ZnO·3B2O3·3.5H2O [, , , ]. This formula indicates a complex structure with zinc, boron, and oxygen atoms arranged in a specific lattice, with water molecules incorporated within the crystal structure.

Q2: How is the structure of zinc borate confirmed?

A2: Several analytical techniques are employed to confirm the structure and composition of zinc borate, including X-ray diffraction (XRD) for crystal structure analysis [, , , , , , ], Fourier-transform infrared spectroscopy (FTIR) for identifying functional groups and chemical bonds [, , , , , , ], and thermogravimetric analysis (TGA) for determining thermal stability and water content [, , , , , , ].

Q3: What makes zinc borate a suitable additive for polymers?

A3: Zinc borate is a white, non-hygroscopic powder with low water solubility and a high dehydration temperature []. It starts to dehydrate above 290°C and the anhydrous form demonstrates thermal resistance up to 400°C []. These characteristics make it compatible with various polymers requiring flame retardant properties.

Q4: How does zinc borate improve the fire retardancy of polymers?

A4: Zinc borate functions as a flame retardant in polymers through several mechanisms. It acts as a synergist with other flame-retardant additives, enhancing their effectiveness [, , , , ]. It releases water molecules upon heating, which cools the material and dilutes flammable gases [, ]. Additionally, zinc borate forms a protective char layer on the polymer surface, acting as a barrier against heat and oxygen [, , ].

Q5: Can the particle size of zinc borate affect its performance in polymers?

A5: Yes, particle size plays a significant role in the performance of zinc borate as a flame retardant. Nanosized zinc borate particles demonstrate superior flame retardancy and have less impact on the mechanical properties of polymers compared to larger, micron-sized particles [, ]. Smaller particles disperse more homogeneously within the polymer matrix, leading to improved effectiveness at lower loadings [, ].

Q6: How does the presence of surfactants influence the synthesis of nanosized zinc borate?

A6: Surfactants play a crucial role in controlling the particle size and morphology of zinc borate during synthesis. Research indicates that the use of nonionic, anionic, and cationic surfactants can facilitate the formation of nanosized zinc borate particles with needle- and flake-like structures, leading to improved dispersion and performance in polymers [].

Q7: What are some applications of zinc borate beyond flame retardancy?

A7: Apart from its significant role as a flame retardant in polymers, textiles, and coatings [, , , , , , , , , , ], zinc borate exhibits potential in other areas. Studies have shown its effectiveness as a fungicide for wood preservation [, ], as a lubricant additive [], and even as a potential therapeutic agent with antioxidant and antimutagenic properties [].

Q8: What challenges are associated with the use of zinc borate as a wood preservative?

A8: While zinc borate shows promise as a wood preservative, its efficacy is challenged by its susceptibility to leaching, especially in high-moisture environments []. Research focuses on developing strategies to improve its resistance to leaching, such as reducing its particle size [] or incorporating it into protective coatings [].

Q9: What are the common methods for synthesizing zinc borate?

A9: Zinc borate can be synthesized through various methods, including precipitation reactions [, ], hydrothermal synthesis [, ], and solid-state reactions [, ]. The choice of method influences the particle size, morphology, and purity of the resulting zinc borate.

Q10: How does the choice of precursors affect the synthesis of zinc borate?

A10: The selection of precursor materials significantly influences the final product in zinc borate synthesis. For instance, using zinc oxide and boric acid as precursors typically yields zinc borate with a different hydration state (2ZnO·3B2O3·3H2O) compared to using borax decahydrate and zinc nitrate hexahydrate (2ZnO·3B2O3·7H2O) [].

Q11: What is the significance of using seed crystals in zinc borate synthesis?

A11: Introducing seed crystals during synthesis can promote controlled crystal growth and influence the particle size distribution of the final zinc borate product [, ]. By providing nucleation sites, seed crystals facilitate the formation of larger, more uniform particles.

Q12: What are the environmental implications of using zinc borate?

A12: While zinc borate is generally considered more environmentally friendly than some halogenated flame retardants, its potential environmental impact should not be overlooked. Research investigates its ecotoxicological effects and seeks to develop sustainable practices for its production, use, and disposal [].

Q13: Are there alternative materials being considered to replace zinc borate in specific applications?

A13: Yes, research explores alternative materials with potentially lower environmental footprints or improved performance characteristics to replace zinc borate in specific applications []. This exploration is driven by the need for more sustainable and efficient materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74892.png)